molecular formula C11H11NO2 B1605773 5-(Methoxymethyl)quinolin-8-ol CAS No. 7545-59-7

5-(Methoxymethyl)quinolin-8-ol

Cat. No.: B1605773
CAS No.: 7545-59-7
M. Wt: 189.21 g/mol
InChI Key: YNADRYIGLPRUCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)quinolin-8-ol typically involves the introduction of a methoxymethyl group to the quinoline ring. One common method is the reaction of 8-hydroxyquinoline with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified using recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

5-(Methoxymethyl)quinolin-8-ol exhibits a range of biological activities, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that derivatives of 8-hydroxyquinoline, including this compound, possess significant antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that this compound exhibits cytotoxic effects against several cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest . For instance, one study reported an IC50 value of 5.6 mM against A549 cells, indicating promising efficacy compared to standard chemotherapeutics .

Corrosion Inhibition

Another notable application of this compound is its use as a corrosion inhibitor. The compound has been shown to effectively protect carbon steel in acidic environments by forming a protective layer on the metal surface through chelation with metal ions. Electrochemical studies confirm its mixed-type inhibition behavior, making it suitable for industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethyl)quinolin-8-ol is unique due to the presence of both the methoxymethyl and hydroxyl groups, which confer distinct chemical and biological properties. The methoxymethyl group enhances its lipophilicity, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound in various applications .

Biological Activity

5-(Methoxymethyl)quinolin-8-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H11NO2
  • Molecular Weight : 189.21 g/mol
  • Functional Groups : Contains a methoxymethyl group and a hydroxyl group at the 8-position, enhancing its lipophilicity and hydrogen bonding capabilities.

This compound's biological activity is primarily attributed to its ability to interact with various biological targets:

  • Metal Chelation : Similar to other quinoline derivatives, it may act as a metal chelator, particularly for transition metals like iron, which plays a role in oxidative stress and neurodegenerative diseases .
  • Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes involved in critical biochemical pathways, including 2-oxoglutarate-dependent oxygenases, which are implicated in various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This includes efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound shows promise as an anticancer agent. Studies have demonstrated that derivatives of quinoline can exhibit cytotoxic effects on various cancer cell lines. For instance, metal complexes formed with 8-hydroxyquinoline derivatives have shown enhanced antiproliferative effects against human cancer cells like HepG2 and A549 .

Data Table: Biological Activities of this compound

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth
Escherichia coliInhibition of growth
AnticancerHepG2 (liver cancer)Cytotoxicity
A549 (lung cancer)Cytotoxicity

Case Studies

  • Neuroprotective Effects : In a study examining neurodegenerative diseases, derivatives of quinoline were found to reverse mitochondrial membrane depolarization caused by oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease .
  • Cytotoxicity Assessment : A series of experiments evaluated the cytotoxic effects of various quinoline derivatives on human cancer cells. The findings indicated that the presence of metal ions could enhance the cytotoxic activity of these compounds, further supporting their potential as anticancer agents .

Properties

IUPAC Name

5-(methoxymethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-7-8-4-5-10(13)11-9(8)3-2-6-12-11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNADRYIGLPRUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351078
Record name 5-(methoxymethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7545-59-7
Record name 5-(methoxymethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloromethyl-8-hydroxyquinoline hydrochloride (2.145 g; 9.3 mmol) was added to a mixture of sodium methoxide (1.763 g; 32.6 mmol) in MeOH (40 ml). The reaction mixture was stirred for about 4 h at room temperature, and then evaporated to dryness. The residue was dissolved in CHCl3 (100 ml, the solution was washed with water until a neutral pH was obtained, and was then washed with brine, dried over Na2SO4 and evaporated to dryness. The residue was extracted with hexane (100 ml). The hexane solution was evaporated to give the title product, 0.36 g (20%). M.p. 75-760° C. TLC (CHCl3/MeOH/NH3.9.5:0.5:0.1). Rf=0.36.
Quantity
2.145 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.763 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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